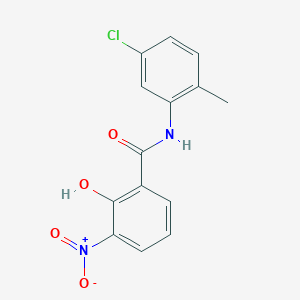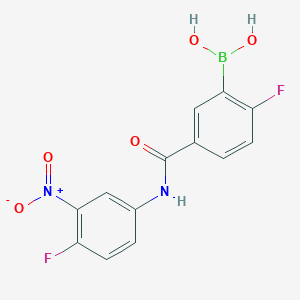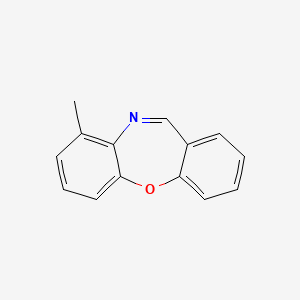
Dibenz(b,f)(1,4)oxazepine, 9-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(b,f)(1,4)oxazepine, 9-methyl- is a derivative of dibenzo[b,f][1,4]oxazepine, a tricyclic compound known for its diverse pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of dibenzo[b,f][1,4]oxazepine derivatives. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which significantly reduces the reaction time . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been employed to synthesize these compounds .
Industrial Production Methods: Industrial production methods for dibenzo[b,f][1,4]oxazepine derivatives typically involve scalable and efficient synthetic routes. The use of microwave-assisted synthesis and copper catalysis are particularly attractive due to their high yields and short reaction times .
Análisis De Reacciones Químicas
Types of Reactions: Dibenz(b,f)(1,4)oxazepine, 9-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of dibenzo[b,f][1,4]oxazepine derivatives include sodium dichloroisocyanurate for oxidation reactions and various halogenated compounds for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the tricyclic structure.
Major Products Formed: The major products formed from these reactions include substituted dibenzo[b,f][1,4]oxazepine derivatives with enhanced pharmacological activities. For example, oxidation reactions can yield compounds with improved anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Dibenz(b,f)(1,4)oxazepine, 9-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an anti-inflammatory and analgesic agent . In medicine, it is being investigated for its potential use in treating neurological disorders and as a histamine H4 receptor agonist . In the industry, it is used in the development of new pharmaceuticals and as a research tool for studying various biological pathways .
Mecanismo De Acción
The mechanism of action of dibenz(b,f)(1,4)oxazepine, 9-methyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a histamine H4 receptor agonist, which plays a role in modulating immune responses and inflammation . Additionally, it has been shown to inhibit certain enzymes involved in the inflammatory process, thereby reducing inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dibenz(b,f)(1,4)oxazepine, 9-methyl- include other dibenzo[b,f][1,4]oxazepine derivatives, such as dibenz(b,e)(1,4)oxazepine and dibenz(c,f)(1,2)oxazepine . These compounds share a similar tricyclic structure but differ in their substitution patterns and pharmacological activities.
Uniqueness: Dibenz(b,f)(1,4)oxazepine, 9-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. For example, its methyl substitution enhances its interaction with certain biological targets, making it a more potent anti-inflammatory and analgesic agent compared to its analogs .
Propiedades
Número CAS |
60287-99-2 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-methylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C14H11NO/c1-10-5-4-8-13-14(10)15-9-11-6-2-3-7-12(11)16-13/h2-9H,1H3 |
Clave InChI |
NDGYNSJMIZHLTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)OC3=CC=CC=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


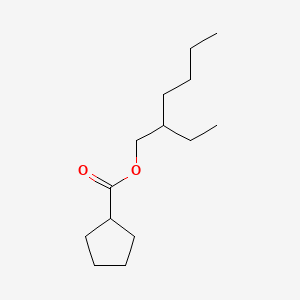
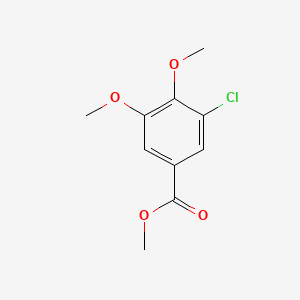
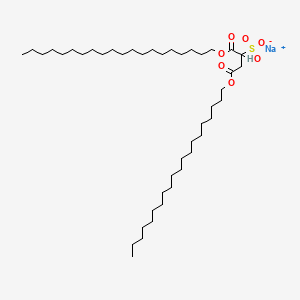
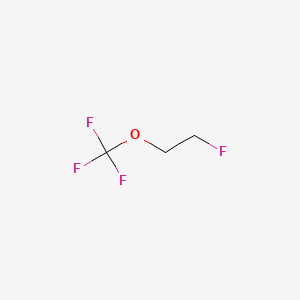

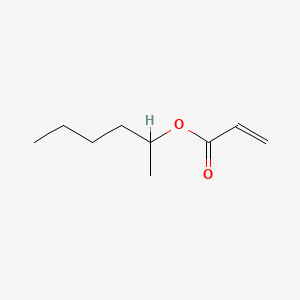
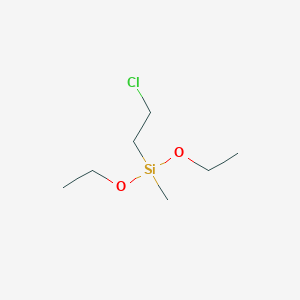
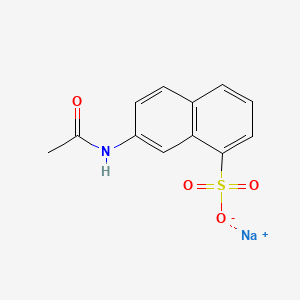
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)

